molecular formula N5P3 B13415325 1,2,4,5,7,3,6,8-Pentazatriphosphocine

1,2,4,5,7,3,6,8-Pentazatriphosphocine

Cat. No.: B13415325
M. Wt: 162.96 g/mol
InChI Key: ZKDNVBDYIWDANU-UHFFFAOYSA-N
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Description

1,2,4,5,7,3,6,8-Pentazatriphosphocine (CAS: 61361-50-0), also known as phosphorus nitride or polyphosphazene, is a cyclic inorganic compound with the molecular formula (N₅P₃)ₙ and a molecular weight of 162.96 g/mol . Its structure features an eight-membered ring system with alternating nitrogen (N) and phosphorus (P) atoms, as indicated by its SMILES notation N1=NP=NP=NN=P1 . The compound is polymeric, with repeating units forming extended networks.

Properties

Molecular Formula

N5P3

Molecular Weight

162.96 g/mol

IUPAC Name

1,2,4,5,7,3,6,8-pentazatriphosphocine

InChI

InChI=1S/N5P3/c1-3-7-5-8-4-2-6-1

InChI Key

ZKDNVBDYIWDANU-UHFFFAOYSA-N

Canonical SMILES

N1=NP=NP=NN=P1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5,7,3,6,8-Pentazatriphosphocine typically involves the reaction of phosphorus trichloride with azides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production. Safety measures are crucial due to the reactive nature of the starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5,7,3,6,8-Pentazatriphosphocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

1,2,4,5,7,3,6,8-Pentazatriphosphocine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5,7,3,6,8-Pentazatriphosphocine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Ring Size Key Features Applications
1,2,4,5,7,3,6,8-Pentazatriphosphocine (N₅P₃)ₙ 8-membered Alternating N/P atoms; polymeric Polymers, flame retardants
Hexachlorophosphazene (Trimer) (NPCl₂)₃ 6-membered Alternating N/P atoms; chlorinated Precursor to phosphazene polymers
Pentazocine C₁₉H₂₇NO Non-cyclic Opioid analgesic; organic structure Pain relief

Key Differences :

Structural Complexity :

  • This compound’s eight-membered ring contrasts with the six-membered ring of hexachlorophosphazene (trimer). The larger ring size may influence thermal stability and reactivity .
  • Unlike the polymeric nature of Pentazatriphosphocine, hexachlorophosphazene is a trimer that requires further polymerization for industrial use.

Functional Groups :

  • Pentazatriphosphocine lacks substituents like chlorine (in hexachlorophosphazene) or organic side chains (in Pentazocine), making it distinct in reactivity and solubility .

Research Findings and Challenges

  • Synthesis and Stability : The polymeric nature of Pentazatriphosphocine complicates its synthesis compared to smaller cyclic phosphazenes. Its stability under varying temperatures and solvents remains under investigation .
  • Data Limitations : The provided evidence lacks experimental data (e.g., bond angles, thermodynamic properties) for direct comparisons with other P-N compounds. Further studies are needed to explore its catalytic or electronic properties .

Biological Activity

1,2,4,5,7,3,6,8-Pentazatriphosphocine is a complex heterocyclic compound characterized by a unique arrangement of nitrogen and phosphorus atoms. Its distinctive structure has garnered attention in various fields of research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of multiple nitrogen and phosphorus atoms arranged in a cyclic formation. This unique configuration contributes to its reactivity and interaction with biological systems.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that the compound possesses significant antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may have antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Some studies indicate that it may exhibit cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific bacteria
CytotoxicInduces apoptosis in cancer cells

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antioxidant Activity :
    A study conducted on cellular models demonstrated that treatment with this compound significantly reduced markers of oxidative damage. The results indicated a dose-dependent response where higher concentrations led to greater reductions in oxidative stress markers.
  • Case Study on Antimicrobial Efficacy :
    In vitro testing against Escherichia coli and Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.
  • Case Study on Cytotoxicity :
    Research involving human cancer cell lines indicated that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest:

  • Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
  • Antimicrobial Mechanism : Potential disruption of bacterial cell membranes or interference with metabolic pathways could explain its antimicrobial effects.
  • Cytotoxic Mechanism : Activation of caspase pathways leading to programmed cell death may be responsible for its cytotoxicity in cancer cells.

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